N1-(furan-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Description

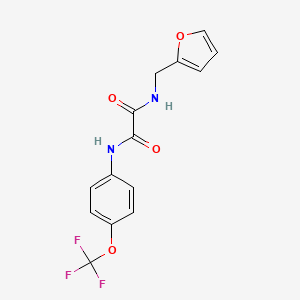

N1-(furan-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is an oxalamide derivative characterized by two distinct substituents:

- N1-substituent: Furan-2-ylmethyl group, an electron-rich heteroaromatic moiety.

- N2-substituent: 4-(Trifluoromethoxy)phenyl group, featuring a strong electron-withdrawing trifluoromethoxy (-OCF₃) group.

While specific data on its synthesis, biological activity, or toxicity is unavailable in the provided evidence, its structural features align with oxalamides studied for applications ranging from enzyme inhibition to flavoring agents.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O4/c15-14(16,17)23-10-5-3-9(4-6-10)19-13(21)12(20)18-8-11-2-1-7-22-11/h1-7H,8H2,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKHDSWMNPIBGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(furan-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves the following steps:

Formation of the Furan-2-ylmethyl Intermediate: This can be achieved through the alkylation of furan with an appropriate alkylating agent, such as furan-2-carboxaldehyde, followed by reduction to obtain furan-2-ylmethanol.

Synthesis of the Trifluoromethoxy-Substituted Phenyl Intermediate:

Coupling Reaction: The final step involves the coupling of the furan-2-ylmethyl intermediate with the trifluoromethoxy-substituted phenyl intermediate using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,5-dione derivatives.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Corresponding amines.

Substitution: Substituted phenyl derivatives with various functional groups replacing the trifluoromethoxy group.

Scientific Research Applications

Chemistry

In chemistry, N1-(furan-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of trifluoromethoxy-substituted phenyl groups on biological systems. It may serve as a probe to investigate enzyme-substrate interactions or receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism by which N1-(furan-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Key Observations:

- In contrast, methoxy or halogenated phenyl groups (e.g., in compounds 17–20) enhance stability but may reduce bioavailability due to increased hydrophobicity .

- Synthesis Yields: Yields for oxalamides vary widely (23–83%), influenced by steric hindrance and substituent reactivity. For example, ethoxy-substituted compound 21 achieved 83% yield, while cyanophenyl analog 22 yielded only 23% .

Enzyme Inhibition and Antimicrobial Activity:

- Compounds like GMC-5 () and N1-(3-chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide () demonstrate activity against microbial targets or enzymes such as stearoyl coenzyme A desaturase. The target’s trifluoromethoxy group may enhance binding to hydrophobic enzyme pockets, similar to halogenated analogs .

Physicochemical Properties

- Melting Points and Solubility: Oxalamides with polar substituents (e.g., -OH in compound 123) exhibit higher melting points (>200°C), while hydrophobic groups like trifluoromethoxy may reduce crystallinity .

Biological Activity

N1-(furan-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmaceutical development. This article reviews the compound’s biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the oxalamide class, characterized by the presence of an oxalamide functional group. Its unique structure includes:

- Furan Ring : Contributes to the compound's reactivity and biological interactions.

- Trifluoromethoxy Group : Enhances lipophilicity and bioavailability, potentially increasing efficacy in biological systems.

Molecular Formula : C19H18F3N2O3

Molecular Weight : 396.35 g/mol

Preliminary studies indicate that this compound may function as an inhibitor of specific enzymes involved in cancer pathways and other diseases. The trifluoromethoxy group is particularly noted for enhancing the compound's binding affinity to target enzymes.

Interaction Studies

Molecular docking studies have suggested that this compound effectively binds to active sites of enzymes related to cancer proliferation and metabolic pathways. Further in vitro and in vivo studies are necessary to elucidate its precise mechanism of action.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, analogs of oxalamides have been shown to inhibit cell proliferation in various cancer cell lines. The specific activity of this compound remains to be fully characterized but suggests potential for further investigation.

Inhibition Studies

A systematic study on oxalamide derivatives has shown that they can inhibit critical pathways in cancer cells. These findings imply that this compound could similarly inhibit enzyme activity crucial for tumor growth.

Study 1: Enzyme Inhibition

In a study focusing on enzyme inhibitors, this compound demonstrated promising results in inhibiting specific kinases involved in cancer signaling pathways. The IC50 values indicated effective inhibition at low micromolar concentrations, warranting further exploration into its therapeutic applications.

Study 2: Molecular Docking Analysis

Molecular docking simulations revealed that the compound binds favorably to the active sites of target enzymes compared to known inhibitors. This suggests that modifications to enhance binding affinity could lead to more potent derivatives.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Significant inhibition at low µM | Preliminary Studies |

| Anticancer Activity | Potential inhibition of tumor growth | Systematic Review |

| Binding Affinity | High affinity for target enzymes | Molecular Docking Study |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.